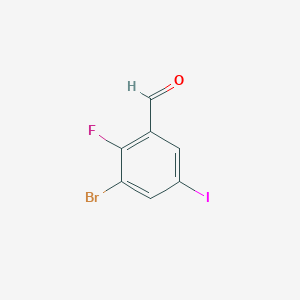

3-Bromo-2-fluoro-5-iodobenzaldehyde

Description

Significance of Halogenated Benzaldehydes in Synthetic Chemistry

Halogenated benzaldehydes are a class of organic compounds that have garnered significant attention as versatile intermediates in a multitude of industrial and academic applications. nih.govmdpi.com The incorporation of halogen atoms onto the benzaldehyde (B42025) ring structure dramatically influences the compound's physical and chemical properties. nih.gov This alteration in reactivity makes them invaluable precursors in the synthesis of pharmaceuticals, agrochemicals like pesticides, and dyes. nih.govmdpi.com

The nature and position of the halogen substituent can be used to tune the reactivity of the aldehyde group or to introduce further molecular complexity. For instance, the chemoselective conversion of a functional group in a multifunctional substrate is crucial for developing cost-effective and sustainable chemical processes. researchgate.net Research has focused on reactions such as the halogen-exchange fluorination of chlorinated benzaldehydes to produce fluorinated analogs, which can be achieved with high yield and selectivity, particularly with the use of microwave irradiation. scientific.net This highlights the importance of halogenated benzaldehydes as foundational materials for creating more complex and specialized chemicals.

Overview of Aryl Halide and Benzaldehyde Functionalities in Advanced Organic Synthesis

The synthetic potential of 3-Bromo-2-fluoro-5-iodobenzaldehyde is best understood by examining its core functionalities: the aryl halide groups and the benzaldehyde group.

Aryl Halide Functionality: An aryl halide is an aromatic compound where a halogen atom is directly bonded to a benzene (B151609) ring. wikipedia.orgiitk.ac.in This structural motif is a cornerstone of modern organic synthesis, primarily due to its participation in a wide range of metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings utilize aryl halides to form new carbon-carbon bonds, enabling the construction of complex molecular skeletons like biaryls, which are prevalent in medicinal chemistry and materials science. fiveable.meenamine.net

The reactivity of aryl halides in these coupling reactions is highly dependent on the identity of the halogen. Generally, the reactivity follows the trend: I > Br > Cl > F. fiveable.me This differential reactivity is a key tool for synthetic chemists. A molecule containing both an iodine and a bromine atom, such as the title compound, can undergo sequential, site-selective cross-coupling reactions. The more reactive carbon-iodine bond can be functionalized first under milder conditions, leaving the carbon-bromine bond intact for a subsequent, different coupling reaction. The fluorine atom is typically unreactive in these transformations, providing a stable substituent that can influence the electronic properties of the molecule.

Benzaldehyde Functionality: Benzaldehyde is the simplest aromatic aldehyde and is characterized by a formyl group (-CHO) attached to a benzene ring. fiveable.mewikipedia.org This functional group is highly versatile. The carbonyl carbon is electrophilic and susceptible to nucleophilic addition reactions, a fundamental process in organic chemistry. fiveable.me It can be readily oxidized to form a carboxylic acid or reduced to a benzyl (B1604629) alcohol. wikipedia.orgbritannica.com

Furthermore, the aldehyde group participates in numerous condensation reactions to form larger molecules. For example, it is a key reactant in the synthesis of chalcones, imines, and various heterocyclic systems. wisdomlib.org Its ability to be converted into a wide range of other functional groups makes it an essential building block in the synthesis of pharmaceuticals, flavorings, and other fine chemicals. fiveable.mebritannica.com

Research Context and Scope for this compound

Specific research findings on this compound are not extensively documented in publicly available literature, suggesting it is a highly specialized or novel research chemical. However, based on its structure, its primary research context is undoubtedly as a complex building block for multi-step organic synthesis.

The key value of this compound lies in the orthogonal reactivity of its three different halogen substituents in conjunction with the versatile aldehyde group. The research scope for this molecule would involve its use in sequential, palladium-catalyzed cross-coupling reactions. A synthetic chemist could, for example:

Selectively couple a group at the 5-position via a Sonogashira or Suzuki reaction, taking advantage of the high reactivity of the C-I bond.

Perform a second, different cross-coupling reaction at the 3-position via the C-Br bond under slightly more forcing conditions.

Utilize the aldehyde group for further transformations, such as Wittig reactions, reductive aminations, or condensations, either before or after the cross-coupling steps.

This step-wise approach allows for the controlled and precise construction of highly substituted, complex aromatic structures from a single, versatile starting material. Such structures are often scaffolds for new drug candidates, functional materials, or agrochemicals.

Chemical Data

Detailed, experimentally verified data for this compound is scarce. The table below provides general chemical information based on its structure.

| Property | Value |

| Molecular Formula | C₇H₃BrFIO |

| Molecular Weight | 328.90 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=C(C=C1I)Br)F)C=O |

| InChI Key | Information Not Available |

| CAS Number | Information Not Available |

| Appearance | Information Not Available |

| Melting Point | Information Not Available |

| Boiling Point | Information Not Available |

An Exploration of the Synthetic Methodologies for this compound

The strategic synthesis of polyhalogenated benzaldehydes is a cornerstone of modern medicinal and materials chemistry. These compounds serve as versatile building blocks for more complex molecular architectures. This article focuses exclusively on the synthetic methodologies for a specific polyhalogenated arene: this compound. The content herein adheres strictly to established chemical principles and documented synthetic strategies for aromatic compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPYBNIGOQMZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of 3 Bromo 2 Fluoro 5 Iodobenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in 3-Bromo-2-fluoro-5-iodobenzaldehyde. Its electrophilic carbon atom is susceptible to attack by a wide variety of nucleophiles, and it can undergo both reduction and oxidation to yield corresponding alcohols and carboxylic acids, respectively.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and readily undergoes nucleophilic addition reactions. The electron-withdrawing nature of the halogen substituents on the aromatic ring further enhances this electrophilicity, making the aldehyde susceptible to attack by nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents), enolates, and ylides.

Condensation reactions are also characteristic of this aldehyde. For instance, in the presence of a base, it can react with compounds containing active methylene groups (e.g., malonic esters, nitriles) via Knoevenagel condensation to form new carbon-carbon double bonds. Similarly, the Wittig reaction, involving the use of phosphorus ylides, can be employed to convert the aldehyde into a variety of substituted alkenes.

The aldehyde functional group can be readily transformed into other oxidation states.

Reduction: this compound can be reduced to the corresponding primary alcohol, (3-Bromo-2-fluoro-5-iodophenyl)methanol. This transformation is typically achieved with high efficiency using standard reducing agents. Mild hydride reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent are effective for this purpose. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) can be used.

Oxidation: Conversely, the aldehyde can be oxidized to form 3-Bromo-2-fluoro-5-iodobenzoic acid. This conversion can be accomplished using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (KMnO₄) under basic conditions, or chromic acid (generated from chromium trioxide or sodium dichromate in sulfuric acid). The existence of 3-Bromo-5-iodobenzoic acid as a commercially available compound underscores the feasibility of this oxidation pathway .

A significant application of aromatic aldehydes is their use in the synthesis of imines, commonly known as Schiff bases. This reaction involves the condensation of the aldehyde with a primary amine, typically under acid catalysis, with the elimination of a water molecule nanobioletters.com. Schiff bases are important intermediates in the synthesis of various biologically active compounds and serve as ligands in coordination chemistry researchgate.netinternationaljournalcorner.com.

This compound reacts with primary amines (both aliphatic and aromatic) to yield the corresponding N-substituted imines. The general reaction involves refluxing the aldehyde and the amine in a solvent such as ethanol or methanol researchgate.net.

| Reactant 1 | Reactant 2 (Amine) | Product (Schiff Base) | Typical Conditions |

|---|---|---|---|

| This compound | Aniline | N-(3-bromo-2-fluoro-5-iodobenzylidene)aniline | Ethanol, reflux |

| This compound | 4-Methylaniline | N-(3-bromo-2-fluoro-5-iodobenzylidene)-4-methylaniline | Ethanol, reflux, cat. Acetic Acid |

| This compound | Benzylamine | N-(3-bromo-2-fluoro-5-iodobenzylidene)-1-phenylmethanamine | Methanol, reflux |

Reactivity of Aryl Halogen Substituents

The presence of three different halogens on the aromatic ring (iodine, bromine, and fluorine) is a key feature of this compound. This substitution pattern allows for selective functionalization of the aromatic core, particularly through palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond in the crucial oxidative addition step of these reactions generally follows the order: C–I > C–Br > C–Cl >> C–F libretexts.orgharvard.edu. This predictable reactivity trend enables site-selective modifications.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds researchgate.net. These reactions, for which the 2010 Nobel Prize in Chemistry was awarded, share a common catalytic cycle typically involving three main steps: oxidative addition, transmetalation, and reductive elimination yonedalabs.com.

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate in the presence of a base yonedalabs.commusechem.com.

For this compound, the significant difference in the bond dissociation energies of the C–I, C–Br, and C–F bonds allows for highly selective Suzuki-Miyaura couplings. The C–I bond is the weakest and therefore the most reactive towards oxidative addition to the Pd(0) catalyst libretexts.orgharvard.eduvu.nl. This enables the selective coupling of a substituent at the C-5 position while leaving the bromine and fluorine atoms intact rsc.orgnih.gov.

Under carefully controlled conditions (e.g., using one equivalent of the boronic acid and a suitable palladium catalyst/ligand system), the reaction occurs almost exclusively at the iodo-substituted position. If a second coupling is desired, the resulting 3-bromo-2-fluoro-5-arylbenzaldehyde can be subjected to a subsequent Suzuki-Miyaura reaction under more forcing conditions to react at the C-Br position. The C-F bond is generally unreactive under typical Suzuki-Miyaura conditions. This stepwise, site-selective functionalization is a powerful strategy for the controlled synthesis of complex biaryl and poly-aryl compounds nih.gov.

| Boronic Acid (Equivalents) | Typical Catalyst | Typical Base | Solvent | Expected Major Product | Site of Reaction |

|---|---|---|---|---|---|

| Phenylboronic acid (1.0 eq.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-Bromo-2-fluoro-5-phenylbenzaldehyde | C-I (position 5) |

| 4-Methoxyphenylboronic acid (1.1 eq.) | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 3-Bromo-2-fluoro-5-(4-methoxyphenyl)benzaldehyde | C-I (position 5) |

| Phenylboronic acid (>2.2 eq.) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 2-Fluoro-3,5-diphenylbenzaldehyde | C-I and C-Br (positions 5 and 3) |

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone in medicinal chemistry and materials science for synthesizing arylamines from aryl halides. organic-chemistry.org Given the differential reactivity of the C-X bonds in this compound, selective amination can be achieved.

The reaction preferentially occurs at the most labile carbon-iodine bond. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, a primary or secondary amine can be coupled at the C-5 position, leaving the bromine and fluorine atoms intact for subsequent transformations. The choice of phosphine ligands is critical and has evolved to allow for the coupling of a wide array of amines under increasingly mild conditions. organic-chemistry.org

Key Research Findings:

Regioselectivity: The reaction is highly selective for the C-I bond over the C-Br bond due to the lower bond dissociation energy of the C-I bond, which facilitates faster oxidative addition to the Pd(0) catalyst.

Catalyst Systems: Modern Buchwald-Hartwig catalysis employs bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) in combination with a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃.

Reaction Conditions: The reaction is typically carried out in a non-polar aprotic solvent like toluene or dioxane, with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Below is a table illustrating the expected selective Buchwald-Hartwig amination at the C-5 position.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Expected Product |

| This compound | R¹R²NH | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu | Toluene | 5-(R¹R²-amino)-3-bromo-2-fluorobenzaldehyde |

This table represents a generalized and expected reaction outcome based on established principles of Buchwald-Hartwig amination.

Sonogashira and Heck Coupling Reactions

The palladium-catalyzed Sonogashira and Heck reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors.

Sonogashira Coupling:

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org For this compound, this reaction provides a pathway to introduce alkynyl moieties. The coupling is performed with a palladium catalyst, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Similar to the Buchwald-Hartwig amination, the reaction demonstrates high regioselectivity.

Key Research Findings:

Site Selectivity: The oxidative addition of the aryl halide to the palladium center is the initial step, and the reactivity trend (C-I > C-Br) dictates that the Sonogashira coupling will occur exclusively at the C-5 position under controlled conditions. libretexts.org

Catalysts: Common catalysts include Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) salt like CuI. Copper-free conditions have also been developed to avoid the homocoupling of alkynes (Glaser coupling). organic-chemistry.org

Versatility: The reaction tolerates a wide range of functional groups on the terminal alkyne, making it a versatile tool for molecular construction.

Heck Coupling:

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is a powerful method for constructing C-C bonds with excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.org When applied to this compound, the Heck reaction is also expected to proceed selectively at the most reactive C-I bond.

Key Research Findings:

Regioselectivity: The reaction will selectively form a new carbon-carbon bond at the C-5 position, coupling with an alkene partner like styrene or an acrylate.

Catalyst Systems: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor, often used with phosphine ligands. Phosphine-free systems have also been developed. nih.gov

Reaction Conditions: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction. The reaction is often performed at elevated temperatures in polar aprotic solvents like DMF or DMAc. nih.gov

The following table summarizes the expected selective C-C coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Toluene | 3-Bromo-2-fluoro-5-(alkynyl)benzaldehyde |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | K₂CO₃ | DMF | 3-Bromo-2-fluoro-5-(styryl)benzaldehyde |

This table illustrates the generalized and expected outcomes for Sonogashira and Heck reactions based on established chemical principles.

Nucleophilic Aromatic Substitution (SNAr) with Fluoro Activation

While palladium catalysis typically targets the heavier halogens, the fluorine atom on the ring can be activated towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group on an aromatic ring. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the fluorine atom is activated by the strongly electron-withdrawing aldehyde group (-CHO) in its ortho position. This activation makes the C-2 carbon electrophilic and susceptible to attack by a nucleophile. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. nih.govresearchgate.net

Key Research Findings:

Activation: The ortho-aldehyde group is crucial for activating the C-F bond towards nucleophilic attack.

Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Scope of Nucleophiles: This reaction allows for the introduction of a variety of nucleophiles, such as alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂N⁻), at the C-2 position. nih.gov

The table below shows potential SNAr transformations.

| Nucleophile | Reagent | Solvent | Expected Product |

| Methoxide | Sodium Methoxide (NaOMe) | Methanol | 3-Bromo-5-iodo-2-methoxybenzaldehyde |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | DMF | 3-Bromo-5-iodo-2-(phenylthio)benzaldehyde |

| Diethylamine | Diethylamine (Et₂NH) | DMSO | 3-Bromo-2-(diethylamino)-5-iodobenzaldehyde |

This table represents potential SNAr reactions based on the principles of fluoro activation by an ortho-aldehyde group.

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic rings. For polyhalogenated substrates like this compound, halogen-metal exchange is a highly effective method. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures.

The rate of halogen-metal exchange is dependent on the halogen, following the order I > Br > Cl. Therefore, treating this compound with one equivalent of an organolithium reagent is expected to selectively result in the exchange of the iodine atom, forming an aryllithium species at the C-5 position. This highly reactive organometallic intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Key Research Findings:

Selectivity: The iodine at C-5 is the most reactive site for halogen-metal exchange with organolithium reagents.

Reaction Conditions: The reaction must be carried out at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like THF or diethyl ether to prevent side reactions.

Electrophilic Quenching: The generated aryllithium species can react with a wide range of electrophiles, including carbon dioxide (to form a carboxylic acid), aldehydes/ketones (to form alcohols), and alkyl halides.

This two-step sequence is illustrated in the table below.

| Electrophile (E⁺) | Reagent | Expected Product |

| Carbon Dioxide | CO₂(s) | 5-Bromo-6-fluoro-3-formylbenzoic acid |

| Formaldehyde | (CH₂O)n | (5-Bromo-6-fluoro-3-formylphenyl)methanol |

| Deuterium | D₂O | 3-Bromo-2-fluoro-5-deuteriobenzaldehyde |

This table outlines a general reaction pathway for selective lithiation at the C-I bond followed by quenching with various electrophiles.

Applications of 3 Bromo 2 Fluoro 5 Iodobenzaldehyde As a Key Synthetic Building Block

Role in the Construction of Advanced Organic Frameworks

There is currently no published research demonstrating the use of 3-Bromo-2-fluoro-5-iodobenzaldehyde in the synthesis of advanced organic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In principle, its aldehyde functionality could be utilized in the formation of imine-linked COFs, and the halogen substituents could serve as points for post-synthetic modification.

Precursor for Heterocyclic Compounds

No specific examples of heterocyclic compounds synthesized from this compound are available in the scientific literature. Generally, halogenated benzaldehydes can be converted into various heterocyclic structures, such as quinolines, isoquinolines, and other fused ring systems, through multi-step synthetic sequences.

Design and Synthesis of Target Molecules with Specific Architectures

There are no documented instances of this compound being used in the rational design and synthesis of target molecules with specific, predetermined architectures.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromo 2 Fluoro 5 Iodobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-Bromo-2-fluoro-5-iodobenzaldehyde by mapping the chemical environments of the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum is anticipated to show two distinct signals in the aromatic region and one signal for the aldehydic proton. The two aromatic protons (H-4 and H-6) would appear as doublets due to coupling with each other. The aldehydic proton would be observed as a singlet at a significantly downfield chemical shift, typically around 10 ppm, due to the deshielding effect of the carbonyl group.

¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift. The six aromatic carbons will appear at distinct chemical shifts influenced by the attached substituents (Br, F, I, and CHO). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a single resonance for the fluorine atom at position 2. The chemical shift and coupling patterns would provide further confirmation of the substitution pattern on the aromatic ring.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CHO | ~10.0 | s (singlet) |

| Ar-H | ~7.5 - 8.5 | d (doublet) |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | ~190 |

| C-F | ~160 (with large ¹JCF) |

| C-Br | ~120 |

| C-I | ~95 |

| C-H | ~130-140 |

| C-H | ~130-140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra are expected to exhibit characteristic bands corresponding to the functional groups present in this compound.

The most prominent feature in the IR spectrum would be the strong absorption band of the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the range of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde group is expected to produce a characteristic peak around 2850 cm⁻¹ and another weaker one near 2750 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-F, C-Br, and C-I stretching vibrations will appear in the fingerprint region of the spectrum, at lower wavenumbers.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1680 - 1710 |

| Aldehyde C-H | Stretch | ~2850, ~2750 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₃BrFIO), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio, separated by 2 mass units. The presence of iodine (¹²⁷I) and fluorine (¹⁹F) as single stable isotopes simplifies the interpretation.

Fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of the aldehyde group (-CHO), a bromine atom, or an iodine atom, leading to characteristic fragment ions that can be used to further confirm the structure.

Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 328 |

| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | 330 |

| [M-CHO]⁺ | Loss of aldehyde group | 299 |

| [M-Br]⁺ | Loss of bromine | 249 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The presence of heavy atoms like bromine and iodine is advantageous for X-ray crystallography as they scatter X-rays strongly, which can aid in solving the phase problem and refining the crystal structure. The analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the aldehyde group relative to the ring. Furthermore, it would provide insights into the intermolecular interactions, such as halogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.

Computational and Theoretical Investigations on 3 Bromo 2 Fluoro 5 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures and properties of molecules. acs.org For halogenated benzaldehydes, DFT methods, such as B3LYP, are frequently used to provide reliable insights into their molecular and electronic characteristics. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of 3-Bromo-2-fluoro-5-iodobenzaldehyde using DFT methods would reveal the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. For substituted benzaldehydes, the orientation of the aldehyde group relative to the benzene (B151609) ring and its substituents is a key conformational feature.

In similar halogenated benzaldehydes, it has been observed that the planarity of the molecule is a critical factor, with the aldehyde group's orientation being influenced by the steric and electronic effects of the halogen substituents. mdpi.com For instance, in 2-bromo-5-fluorobenzaldehyde, the conformer where the oxygen atom of the aldehyde is trans to the bromo substituent has been predicted to be the lower energy form. researchgate.net It is expected that this compound would also exhibit a planar or near-planar benzaldehyde (B42025) core. The precise bond lengths and angles would be influenced by the electronic nature and size of the bromine, fluorine, and iodine atoms.

Interactive Data Table: Predicted Geometric Parameters of this compound (Illustrative)

| Parameter | Predicted Value (Å/°) | Description |

| C-Br Bond Length | ~1.90 | Bond distance between Carbon and Bromine |

| C-F Bond Length | ~1.35 | Bond distance between Carbon and Fluorine |

| C-I Bond Length | ~2.10 | Bond distance between Carbon and Iodine |

| C=O Bond Length | ~1.22 | Bond distance of the carbonyl group |

| C-C-C Bond Angles | ~120 | Angles within the benzene ring |

| O=C-H Bond Angle | ~120 | Angle of the aldehyde group |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecules. Precise values would require specific DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For substituted benzaldehydes, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. nih.gov Electron-withdrawing groups, such as halogens, tend to lower the energies of both the HOMO and LUMO. In the case of this compound, the presence of three halogen atoms is expected to result in a relatively low HOMO-LUMO gap, suggesting a chemically reactive nature. The HOMO-LUMO gap can be used to calculate various reactivity descriptors. mdpi.com

Interactive Data Table: Predicted Frontier Orbital Energies of this compound (Illustrative)

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | - | Electron donating ability |

| LUMO Energy | - | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | - | Chemical reactivity and stability |

Note: Specific energy values require dedicated DFT calculations and are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uwosh.edu It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values, with red typically representing regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom of the aldehyde group, making it a prime site for electrophilic attack. The regions around the hydrogen atoms of the benzene ring would exhibit a positive potential. The halogen atoms, particularly the iodine and bromine, are expected to have regions of positive potential on their outer surfaces (a "sigma-hole"), which is a key feature in halogen bonding. acs.org

Quantum Chemical Studies of Reactivity Descriptors

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity. mdpi.com Some of the key descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

For this compound, the presence of multiple electronegative halogen atoms would significantly influence these descriptors, likely resulting in a high electrophilicity index, indicating its susceptibility to react with nucleophiles.

Interactive Data Table: Predicted Quantum Chemical Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Predicted Trend |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Relatively High |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Relatively Low |

| Chemical Softness (S) | 1/η | Relatively High |

| Electrophilicity Index (ω) | μ²/2η (where μ is chemical potential) | Relatively High |

Note: The trends are predicted based on the expected electronic effects of the substituents. Precise values are dependent on DFT calculations.

Non-covalent Interactions and Supramolecular Chemistry Implications

Non-covalent interactions play a crucial role in determining the supramolecular assembly and crystal packing of molecules. For halogenated compounds, halogen bonding is a particularly significant non-covalent interaction.

Halogen Bonding (XB) Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). whiterose.ac.uk This interaction arises from the anisotropic distribution of electron density around the halogen atom, leading to a region of positive electrostatic potential (the σ-hole) along the extension of the R-X bond (where R is the rest of the molecule and X is the halogen). acs.org The strength of the halogen bond generally follows the trend I > Br > Cl > F. nih.gov

C-H···O Hydrogen Bonding Networks

Currently, there is no specific scientific literature available that details the computational and theoretical investigations of C-H···O hydrogen bonding networks in this compound. While research exists on intermolecular interactions in structurally similar compounds, such as other halogenated benzaldehydes, direct analysis and detailed research findings, including crystallographic data and computational studies on the C-H···O hydrogen bonding patterns of this compound, have not been published in the accessible scientific domain.

Therefore, the creation of a detailed section with research findings and data tables on this specific topic is not possible at this time. Further experimental and computational research would be required to elucidate the nature and specifics of the C-H···O hydrogen bonding networks within the crystal structure of this compound.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Catalytic Transformations

The distinct reactivity of the carbon-halogen bonds in 3-Bromo-2-fluoro-5-iodobenzaldehyde presents a fertile ground for the exploration of novel catalytic transformations. The differential reactivity of C-I, C-Br, and C-F bonds under various catalytic conditions allows for selective functionalization, paving the way for the synthesis of complex molecular architectures.

Future research will likely focus on the selective activation of the C-I bond, which is the most labile, via transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netresearchgate.net These reactions would enable the introduction of a wide array of substituents at the 5-position, including aryl, alkynyl, and amino groups, respectively. Subsequently, the less reactive C-Br bond could be targeted for a second coupling reaction under more stringent conditions, offering a stepwise approach to multifunctionalized benzaldehydes. The development of chemoselective catalytic systems that can differentiate between the iodo and bromo substituents with high precision will be a key area of investigation.

Furthermore, reductive cross-coupling reactions could be explored to introduce alkyl substituents, providing access to a different class of derivatives. nih.gov The aldehyde functionality itself can participate in various transformations, including olefination, condensation, and reductive amination reactions, further expanding the synthetic utility of this compound. researchgate.net

Table 1: Potential Catalytic Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acids/esters | Biaryl aldehydes |

| Sonogashira | Terminal alkynes | Alkynylbenzaldehydes |

| Buchwald-Hartwig | Amines, amides | Aminobenzaldehydes |

| Heck | Alkenes | Alkenylbenzaldehydes |

| Negishi | Organozinc reagents | Alkyl/Aryl benzaldehydes nih.gov |

Development of Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly integral to modern chemical synthesis. qualitas1998.netacs.org Future research concerning this compound will undoubtedly focus on developing more environmentally benign synthetic methodologies.

Current synthetic approaches to polyhalogenated benzaldehydes often involve multi-step processes that may utilize hazardous reagents and generate significant waste. google.com A key future direction will be the development of one-pot syntheses from readily available starting materials. For instance, exploring direct C-H halogenation techniques on a fluorobenzaldehyde precursor could offer a more atom-economical route.

Moreover, the use of greener solvents, such as water, ionic liquids, or supercritical fluids, in the synthesis and subsequent transformations of this compound will be a significant area of focus. researchgate.net Catalyst systems based on earth-abundant and non-toxic metals are also expected to be a priority, moving away from precious metal catalysts where possible. The development of recyclable catalytic systems will further enhance the green credentials of synthetic processes involving this compound. rsc.org

Integration into Materials Science for Functional Molecules

The unique electronic properties imparted by the multiple halogen substituents make this compound an attractive building block for novel functional materials. The high degree of halogenation can influence properties such as luminescence, charge transport, and molecular packing, which are crucial for applications in materials science.

One promising avenue of research is the incorporation of this molecule into the synthesis of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The aldehyde group can be readily converted into Schiff bases, which can act as ligands for metal complexes with interesting photophysical properties. The heavy atoms (bromine and iodine) can enhance intersystem crossing, potentially leading to efficient phosphorescent materials for OLEDs.

Furthermore, the ability to selectively functionalize the molecule at the iodo and bromo positions allows for the creation of extended conjugated systems. These systems could be investigated for their non-linear optical (NLO) properties or as components of organic semiconductors. The fluorine substituent can enhance the stability and electron-accepting properties of the resulting materials. nih.gov

Advanced Applications in Chemical Biology Research

Substituted benzaldehydes have shown utility as probes and modulators of biological systems. researchgate.netnih.gov The distinct substitution pattern of this compound makes it a candidate for the development of novel chemical biology tools.

The aldehyde group can react reversibly with lysine (B10760008) residues in proteins to form Schiff bases, offering a strategy for the development of covalent inhibitors or chemical probes for studying protein function. researchgate.net The halogens can be exploited for radio-labeling (e.g., with radioactive iodine isotopes) for use in positron emission tomography (PET) imaging, a powerful diagnostic tool. acs.orgrug.nl The lipophilicity and electronic properties of the molecule can be fine-tuned through selective functionalization to optimize its interaction with biological targets.

Future research could involve the design and synthesis of derivatives of this compound as potential inhibitors of enzymes such as benzaldehyde (B42025) lyase or as modifiers of hemoglobin for the treatment of sickle cell disease. nih.govnih.gov The polyhalogenated nature of the scaffold could also be explored for its potential antimicrobial or antiparasitic activities.

Theoretical Predictions and Experimental Validation of Reactivity

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, guiding experimental design and saving valuable resources. researchgate.netdntb.gov.ua Theoretical studies on this compound will be crucial for understanding its chemical behavior and unlocking its full potential.

Density Functional Theory (DFT) calculations can be employed to predict the relative reactivity of the C-I, C-Br, and C-F bonds towards various reagents. researchgate.net This will aid in the rational design of selective synthetic strategies. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactivity towards nucleophiles and electrophiles. nih.gov

Furthermore, theoretical calculations can predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of the molecule and its derivatives, which can be compared with experimental data for structural confirmation. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of potential dye molecules derived from this compound, guiding the design of new materials for optoelectronic applications. nih.gov The synergy between theoretical predictions and experimental validation will be paramount in accelerating the exploration of this fascinating molecule.

Q & A

What are the common synthetic routes for 3-Bromo-2-fluoro-5-iodobenzaldehyde, and what key intermediates are involved?

Basic Research Question

The compound is typically synthesized via sequential halogenation of benzaldehyde derivatives. A common approach involves iodination of a bromo-fluorobenzaldehyde precursor using iodine monochloride (ICl) or directed ortho-metalation strategies. Key intermediates include 3-bromo-2-fluorobenzaldehyde, which undergoes regioselective iodination at the 5-position under controlled conditions. Reaction optimization often requires anhydrous environments and catalysts like palladium for cross-coupling steps .

Which spectroscopic methods are most effective for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns and purity. Mass spectrometry (MS) validates molecular weight (328.91 g/mol), while Fourier-transform infrared (FTIR) identifies the aldehyde functional group (C=O stretch ~1700 cm⁻¹). X-ray crystallography can resolve structural ambiguities in regiochemistry, though crystallization may require inert atmospheres due to air sensitivity .

How does the substitution pattern influence its reactivity in cross-coupling reactions?

Advanced Research Question

The 2-fluoro and 5-iodo groups act as ortho/para-directing groups, making the 3-bromo position highly reactive in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) suggest that electron-withdrawing substituents (e.g., -F, -I) lower the energy barrier for oxidative addition in palladium-catalyzed reactions. Comparative studies with analogs (e.g., 3-Bromo-4-fluoro-5-iodobenzaldehyde) show altered regioselectivity due to steric and electronic effects .

What strategies mitigate decomposition during storage?

Advanced Research Question

Decomposition via aldehyde oxidation or halogen loss is minimized by storing the compound in dark, inert conditions (argon atmosphere) at 2–8°C. Stabilization methods include dilution in anhydrous DMF or DMSO and the addition of radical inhibitors like BHT (butylated hydroxytoluene). Regular purity checks via HPLC are recommended to monitor degradation .

How to optimize reaction conditions when using this compound in multi-step syntheses?

Advanced Research Question

Optimize temperature and solvent polarity to balance reactivity and stability. For example, Sonogashira couplings require anhydrous THF and CuI co-catalysts at 60–80°C. Kinetic studies suggest that excess iodide (e.g., KI) prevents undesired dehalogenation. Reaction progress should be monitored via TLC with UV-active visualization .

What purification techniques are recommended post-synthesis?

Basic Research Question

Flash column chromatography using silica gel and hexane/ethyl acetate gradients (8:2 to 7:3) effectively removes halogenated byproducts. Recrystallization from ethanol/water mixtures (1:3) yields high-purity crystals. For air-sensitive intermediates, use Schlenk techniques to avoid oxidation .

How to handle hazardous byproducts during its reactions?

Advanced Research Question

Brominated and iodinated byproducts (e.g., HBr, HI) require neutralization with aqueous NaHCO₃ before disposal. Hazardous intermediates should be handled in fume hoods with PPE (gloves, goggles). Waste streams must comply with EPA guidelines for halogenated organics .

What are the solubility properties in various solvents?

Basic Research Question

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (DMF, DMSO, THF). Solubility in dichloromethane and chloroform is moderate (10–20 mg/mL). Solvent selection for reactions should balance solubility with stability; DMF is preferred for Pd-mediated couplings .

What computational methods predict its reactivity in different reaction environments?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents on reaction pathways. Molecular docking studies predict interactions in enzyme inhibition assays. Software like Gaussian or ORCA can simulate transition states for cross-coupling reactions .

How to resolve conflicting data on regioselectivity in substitution reactions?

Advanced Research Question

Contradictory results often arise from competing directing effects. Use kinetic vs. thermodynamic control experiments: lower temperatures favor kinetic products (iodo substitution), while higher temperatures favor thermodynamic products. Isotopic labeling (e.g., ¹²⁵I) and mechanistic probes (radical traps) clarify reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.